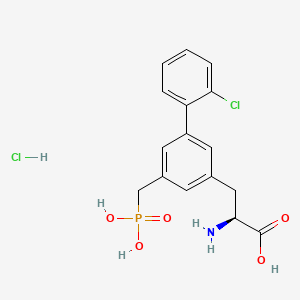

SDZ 220-581 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClNO5P.ClH/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23;/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYIMHDAUSNYSF-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179411-93-9 | |

| Record name | [1,1′-Biphenyl]-3-propanoic acid, α-amino-2′-chloro-5-(phosphonomethyl)-, hydrochloride, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179411-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 179411-93-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SDZ 220-581 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 220-581 hydrochloride is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This technical guide delineates the mechanism of action of SDZ 220-581, summarizing its binding affinity, pharmacological effects, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological and psychiatric disorders. This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of the NMDA receptor due to its high affinity and competitive antagonistic properties. This guide provides a comprehensive overview of its mechanism of action.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1][2] By binding to this site, SDZ 220-581 prevents the endogenous agonist, glutamate, from activating the receptor. This inhibition of NMDA receptor activation blocks the influx of calcium ions (Ca²⁺) into the neuron, thereby modulating downstream signaling cascades.

The high affinity of SDZ 220-581 for the NMDA receptor is quantified by its pKi value of 7.7.[2][3][4][5][6] This translates to a high potency in antagonizing NMDA receptor function.

Signaling Pathway of SDZ 220-581 Action

The primary action of SDZ 220-581 is the blockade of NMDA receptor-mediated signaling. The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention by SDZ 220-581.

References

- 1. mdpi.com [mdpi.com]

- 2. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]

- 3. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. adooq.com [adooq.com]

- 6. This compound | NMDA receptor antagonist | CAS# 179411-93-9 | InvivoChem [invivochem.com]

An In-Depth Technical Guide to the Pharmacological Profile of SDZ 220-581 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of SDZ 220-581 hydrochloride, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document details its receptor affinity, binding characteristics, and the associated signaling pathways. Methodological insights into the determination of its key pharmacological parameters are also provided to support further research and development.

Core Pharmacological Data: Receptor Affinity and pKi Value

This compound is characterized by its high affinity for the NMDA receptor, where it acts as a competitive antagonist.[1][2][3] The inhibitory constant (pKi) for SDZ 220-581 has been consistently determined to be 7.7.[1][2][3][4][5][6] This value indicates a strong binding affinity to the receptor, classifying it as a potent antagonist.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Value | Receptor Type | Ligand Displaced | Tissue Source | Reference |

| pKi | 7.7 | NMDA Receptor | [3H]CGP 39653 | Rat Brain Membranes | [7] |

Experimental Protocols for pKi Determination

The determination of the pKi value for this compound is primarily achieved through competitive radioligand binding assays. The following protocol is a representative method used for determining the binding affinity of competitive NMDA receptor antagonists.

Radioligand Binding Assay: A Detailed Methodology

This protocol outlines the steps for a competitive binding assay using [3H]CGP 39653, a common radioligand for the glutamate binding site of the NMDA receptor.

Objective: To determine the binding affinity (Ki) of this compound by measuring its ability to displace the radiolabeled antagonist [3H]CGP 39653 from NMDA receptors in rat brain membrane preparations.

Materials:

-

Receptor Source: Crude synaptic membranes prepared from rat forebrain.

-

Radioligand: [3H]CGP 39653.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., unlabeled CGP 39653 or L-glutamate).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Rat forebrains are homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the crude membrane fraction.

-

The pellet is washed multiple times by resuspension in buffer and recentrifugation to remove endogenous ligands.

-

The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following in order:

-

Assay buffer.

-

A fixed concentration of [3H]CGP 39653 (typically at or near its Kd).

-

Increasing concentrations of the unlabeled competitor, this compound.

-

For determining non-specific binding, a saturating concentration of an unlabeled ligand is added instead of the test compound.

-

The reaction is initiated by the addition of the prepared rat brain membranes (a specific amount of protein per well).

-

-

-

Incubation:

-

The plate is incubated, typically at room temperature or 30°C, for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of SDZ 220-581.

-

An IC50 value (the concentration of SDZ 220-581 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Below is a DOT script for visualizing the experimental workflow.

Receptor Specificity and Subunit Affinity

This compound demonstrates a high degree of selectivity for the NMDA receptor. It competitively binds to the glutamate recognition site on the NMDA receptor complex.[1] Studies have shown that it does not interact with the strychnine-insensitive glycine binding site or the MK-801 binding site located within the ion channel.[1] Furthermore, it has been reported to have no significant affinity for other major neurotransmitter receptors, including dopamine, serotonin, and adenosine receptors.[1]

Information regarding the specific affinity of SDZ 220-581 for different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D) is not extensively available in the public domain. The differential expression and function of these subunits in various brain regions and developmental stages make subunit selectivity a critical factor in determining the therapeutic potential and side-effect profile of NMDA receptor antagonists. Further research is warranted to fully characterize the subunit selectivity of SDZ 220-581.

NMDA Receptor Signaling and Modulation by SDZ 220-581

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. Its activation by the binding of glutamate and a co-agonist (glycine or D-serine) leads to the opening of the ion channel, allowing an influx of Ca2+ and Na+ into the neuron. This increase in intracellular Ca2+ concentration triggers a cascade of downstream signaling events.

As a competitive antagonist, this compound binds to the glutamate binding site on the GluN2 subunit of the NMDA receptor, thereby preventing the binding of glutamate and subsequent channel activation. This blockade of the NMDA receptor leads to the inhibition of the downstream signaling pathways that are normally activated by glutamate-mediated receptor stimulation.

The primary signaling pathway affected by SDZ 220-581 is the Ca2+-dependent signaling cascade. By preventing Ca2+ influx through the NMDA receptor channel, SDZ 220-581 can modulate the activity of various Ca2+-sensitive enzymes and transcription factors, including:

-

Calmodulin-dependent kinase II (CaMKII): A key enzyme involved in synaptic plasticity, particularly long-term potentiation (LTP).

-

Extracellular signal-regulated kinase (ERK): A component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and survival.

-

cAMP response element-binding protein (CREB): A transcription factor that regulates the expression of genes involved in neuronal survival, plasticity, and memory.

By inhibiting these pathways, SDZ 220-581 can exert a range of effects, including neuroprotection in models of excitotoxicity and anticonvulsant activity.[1][7]

The following DOT script illustrates the inhibitory effect of SDZ 220-581 on the NMDA receptor signaling pathway.

Conclusion

This compound is a potent and selective competitive antagonist of the NMDA receptor with a pKi of 7.7. Its high affinity and specificity make it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes. The methodologies outlined in this guide provide a framework for the continued study and characterization of this and similar compounds. Further research into its NMDA receptor subunit selectivity and its precise effects on downstream signaling pathways will be crucial for elucidating its full therapeutic potential.

References

- 1. apexbt.com [apexbt.com]

- 2. SDZ 220-581 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 3. SDZ 220-581 | NMDAR antagonist | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. adooq.com [adooq.com]

- 6. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]

- 7. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Oral Bioavailability of SDZ 220-581 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evidence for Oral Bioavailability

Preclinical studies have consistently shown that SDZ 220-581 is pharmacologically active when administered orally to rodents. The primary evidence for its oral bioavailability stems from in vivo efficacy studies where oral administration of the compound resulted in significant central nervous system effects.

Key Findings:

-

Anticonvulsant Activity: In both rats and mice, oral administration of SDZ 220-581 at a dose of 10 mg/kg provided complete protection against maximal electroshock seizures (MES).[1][2] The onset of this protective effect was rapid, occurring within one hour of administration, and was long-lasting, persisting for at least 24 hours.[1][2]

-

Neuroprotective Effects: Oral doses of SDZ 220-581 have been shown to confer neuroprotection in rodent models of excitotoxicity.[2]

-

Central Activity: The observed central nervous system effects, such as anticonvulsant activity, confirm that after oral administration, SDZ 220-581 is absorbed into the systemic circulation and is capable of crossing the blood-brain barrier to engage its target, the NMDA receptor.[2][3]

Mechanism of Oral Absorption

The oral absorption of SDZ 220-581 is believed to be facilitated by an active transport mechanism. For a related series of compounds, it was found that they inhibit the uptake of L-phenylalanine, a substrate for the large neutral amino acid (LNAA) transporter.[1] This suggests that SDZ 220-581 may utilize this carrier system for its transport across the intestinal epithelium.

dot

Caption: Proposed mechanism of SDZ 220-581 oral absorption.

Quantitative Pharmacokinetic Data

Despite the clear evidence of oral activity, specific quantitative pharmacokinetic parameters for SDZ 220-581 hydrochloride following oral administration are not available in the reviewed scientific literature. Therefore, a comprehensive table of Cmax, Tmax, AUC, and absolute bioavailability cannot be provided at this time.

Table 1: Quantitative Oral Pharmacokinetic Parameters of this compound

| Parameter | Species | Dose (mg/kg) | Value | Reference |

| Cmax | Rat/Mouse | Oral | Data Not Available | N/A |

| Tmax | Rat/Mouse | Oral | Data Not Available | N/A |

| AUC | Rat/Mouse | Oral | Data Not Available | N/A |

| Absolute Bioavailability (%) | Rat/Mouse | Oral | Data Not Available | N/A |

Experimental Protocols

The following sections describe the general methodologies employed in preclinical studies to assess the oral activity of SDZ 220-581.

Animal Models

-

Species: Male OF-1 mice and male Sprague-Dawley rats have been utilized in studies demonstrating the oral efficacy of SDZ 220-581.

Oral Administration

-

Method 1: Gavage: In rats, this compound has been administered orally via gavage. The compound is typically dissolved or suspended in a suitable vehicle.

-

Method 2: Voluntary Ingestion: For mice, a method involving voluntary oral administration has been described. This involves incorporating the drug into a palatable jelly, which the animals are trained to consume. This method can reduce the stress associated with gavage.

Efficacy Endpoints

-

Maximal Electroshock Seizure (MES) Test: This is a primary model used to evaluate anticonvulsant activity. An electrical stimulus is applied to induce seizures, and the ability of the drug to prevent the tonic hindlimb extension phase is measured.

-

Neurotoxicity Models: Models of glutamate-induced excitotoxicity are used to assess the neuroprotective effects of SDZ 220-581.

dot

Caption: General workflow for in vivo oral efficacy studies.

Mechanism of Action: NMDA Receptor Antagonism

SDZ 220-581 is a competitive antagonist of the NMDA receptor. It binds to the glutamate recognition site on the GluN2 subunit of the receptor, thereby preventing the binding of the endogenous agonist, glutamate. This blockade of glutamate binding inhibits the opening of the ion channel, reducing the influx of calcium ions (Ca2+) into the neuron and mitigating excitotoxic damage.

dot

Caption: SDZ 220-581 competitively antagonizes the NMDA receptor.

Conclusion

This compound is an orally bioavailable competitive NMDA receptor antagonist. Its oral activity has been demonstrated in preclinical models, and the mechanism of absorption is likely mediated by the large neutral amino acid transporter system. While these qualitative data are valuable, the lack of publicly available quantitative pharmacokinetic data represents a significant knowledge gap. Further studies are required to fully characterize the oral pharmacokinetic profile of SDZ 220-581, which would be essential for its potential development as a therapeutic agent.

References

- 1. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of SDZ 220-581 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 220-581 hydrochloride is a potent and selective, orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties based on available preclinical data. SDZ 220-581 demonstrates significant neuroprotective effects in various animal models of neurological disorders, including epilepsy, stroke, and Parkinson's disease. While detailed quantitative pharmacokinetic parameters in published literature are limited, its oral activity and in vivo efficacy suggest favorable absorption and brain penetration. This guide summarizes the known quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to support further research and development.

Introduction

This compound is a competitive antagonist targeting the glutamate binding site on the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in the pathophysiology of numerous neurological and psychiatric disorders. As a competitive antagonist, SDZ 220-581 reversibly binds to the glutamate recognition site on the NMDA receptor, thereby inhibiting its activation by the endogenous agonist glutamate. This mechanism of action underlies its therapeutic potential in conditions associated with excessive NMDA receptor stimulation.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high affinity for the NMDA receptor and its potent antagonist activity, which has been demonstrated in a variety of in vitro and in vivo models.

Receptor Binding Affinity

This compound exhibits a high binding affinity for the NMDA receptor.

| Parameter | Value | Assay |

| pKi | 7.7 | Radioligand binding assay |

Table 1: Receptor Binding Affinity of this compound.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in several animal models of neurological disorders, demonstrating its neuroprotective effects.

| Animal Model | Effect | Dose | Route of Administration |

| Maximal Electroshock (MES)-induced Seizures (mice) | Protection against seizures (ED50) | < 3.2 mg/kg | Oral |

| Focal Cerebral Ischemia (rats) | Marked reduction in cerebral infarct size | 1.25 mg/kg | Not specified |

| Haloperidol-induced Catalepsy (rats) | Reversal of catalepsy | 0.32-3.2 mg/kg | Intraperitoneal (i.p.) |

| Locomotion Studies (mice) | Used for inducing performance deficits | 10 mg/kg | Intraperitoneal (i.p.) |

Table 2: In Vivo Efficacy of this compound in Animal Models.

Pharmacokinetics

| Parameter | Value |

| Cmax | Data not available |

| Tmax | Data not available |

| Half-life | Data not available |

| Bioavailability | Data not available |

| Brain Penetration | Inferred from CNS activity, but quantitative data is not available |

Table 3: Pharmacokinetic Parameters of this compound (Data currently unavailable).

Experimental Protocols

Detailed experimental protocols for the cited studies are limited in the available literature. The following are generalized methodologies based on standard practices for evaluating NMDA receptor antagonists.

Receptor Binding Assay (Generalized)

-

Objective: To determine the binding affinity of this compound to the NMDA receptor.

-

Method: A competitive radioligand binding assay is performed using rat brain membrane preparations. Membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor antagonist. After incubation, the membranes are washed, and the bound radioactivity is measured using liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Maximal Electroshock (MES)-Induced Seizure Model (Generalized)

-

Objective: To assess the anticonvulsant activity of this compound.

-

Method: Male mice are administered this compound orally at various doses. After a predetermined time, a maximal electrical stimulus is delivered via corneal electrodes to induce tonic-clonic seizures. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint. The dose that protects 50% of the animals from the tonic extensor component of the seizure (ED50) is calculated.

Focal Cerebral Ischemia Model (Generalized)

-

Objective: To evaluate the neuroprotective effects of this compound in a model of stroke.

-

Method: Anesthesia is induced in adult male rats, and focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO). This compound is administered at the specified dose. After a defined period of occlusion and reperfusion, the animals are euthanized, and their brains are removed. The brains are sectioned and stained with a marker such as 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified and compared between treated and vehicle control groups.

Visualizations

Signaling Pathway

Caption: Competitive antagonism of the NMDA receptor by SDZ 220-581.

Experimental Workflow

Caption: Generalized workflow for in vivo efficacy testing of SDZ 220-581.

Conclusion

This compound is a potent, orally active, competitive NMDA receptor antagonist with demonstrated neuroprotective efficacy in preclinical models of epilepsy and stroke. Its pharmacodynamic profile is well-characterized by its high affinity for the NMDA receptor. While comprehensive pharmacokinetic data remains to be fully disclosed in publicly available literature, its oral activity in animal models is a strong indicator of its potential as a therapeutic agent. Further studies are warranted to fully elucidate its pharmacokinetic properties and to translate its promising preclinical findings into clinical applications for the treatment of neurological disorders characterized by NMDA receptor-mediated excitotoxicity.

An In-depth Technical Guide to SDZ 220-581 Hydrochloride for Studying Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamatergic neurotransmission, primarily mediated by the excitatory amino acid glutamate, is fundamental to a vast array of central nervous system (CNS) functions, including synaptic plasticity, learning, and memory. The N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system, plays a crucial role in these processes. Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making it a significant target for therapeutic intervention and pharmacological research.

SDZ 220-581 hydrochloride is a potent and selective competitive antagonist of the NMDA receptor. Its utility as a research tool lies in its ability to reversibly block the glutamate binding site on the NMDA receptor, thereby allowing for the detailed investigation of glutamatergic signaling pathways and the physiological consequences of their modulation. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and a summary of key quantitative data.

Pharmacological Profile of this compound

SDZ 220-581 acts as a competitive antagonist at the glutamate recognition site of the NMDA receptor. This mechanism of action means that it directly competes with the endogenous agonist, glutamate, for binding to the receptor. The affinity of SDZ 220-581 for the NMDA receptor is high, as indicated by its pKi value.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| pKi | 7.7 | Rat | Radioligand Binding Assay | [1][2] |

| Anticonvulsant Activity (ED50) | 10 mg/kg (p.o.) | Rat | Maximal Electroshock Seizure (MES) | |

| Anticonvulsant Activity (ED50) | < 3.2 mg/kg (p.o.) | Mouse | Maximal Electroshock Seizure (MES) | |

| Reversal of Haloperidol-induced Catalepsy | 0.32-3.2 mg/kg (i.p.) | Rat | Behavioral Assay | |

| Disruption of Prepulse Inhibition | 2.5 mg/kg (s.c.) | Rat | Behavioral Assay | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to study glutamatergic neurotransmission.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of SDZ 220-581 for the NMDA receptor.

Materials:

-

Rat cortical membranes

-

--INVALID-LINK---MK-801 (radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate and Glycine

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

Incubate the membranes with a fixed concentration of --INVALID-LINK---MK-801 in the presence of varying concentrations of SDZ 220-581. Include saturating concentrations of glutamate and glycine to ensure the receptor is in an activated state.

-

Allow the binding reaction to reach equilibrium (e.g., 2 hours at room temperature).

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor antagonist (e.g., unlabeled MK-801).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Ki value for SDZ 220-581.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of SDZ 220-581's effect on NMDA receptor-mediated currents in neurons.

Materials:

-

Cultured neurons or acute brain slices

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

-

Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)

-

NMDA and glycine

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Microscope

Procedure:

-

Prepare cultured neurons or acute brain slices for recording.

-

Obtain a whole-cell patch-clamp recording from a neuron.

-

Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current.

-

Once a stable baseline current is established, apply SDZ 220-581 at various concentrations to the external solution.

-

Record the changes in the NMDA-evoked current in the presence of the antagonist.

-

Wash out the antagonist to observe the reversibility of the effect.

-

Analyze the data to determine the IC50 of SDZ 220-581 for the inhibition of NMDA receptor currents.

In Vivo Microdialysis

This protocol is used to measure the effect of SDZ 220-581 on extracellular glutamate levels in the brain of a freely moving animal.

Materials:

-

Rat or mouse

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or striatum) of an anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples to determine basal extracellular glutamate levels.

-

Administer SDZ 220-581 systemically (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of glutamate in the dialysate samples using HPLC.

-

Express the data as a percentage of the baseline glutamate concentration.

Visualizations

NMDA Receptor Signaling Pathway

Caption: Competitive antagonism of the NMDA receptor by SDZ 220-581.

Experimental Workflow for Characterizing an NMDA Receptor Antagonist

Caption: A typical workflow for the preclinical evaluation of an NMDA antagonist.

This in-depth guide provides a solid foundation for researchers and scientists to effectively utilize this compound as a tool to investigate the complexities of glutamatergic neurotransmission. The provided protocols and data serve as a starting point for designing and interpreting experiments aimed at understanding the role of the NMDA receptor in health and disease.

References

Preclinical Profile of SDZ 220-581 Hydrochloride: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 220-581 hydrochloride is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Preclinical investigations have demonstrated its efficacy in a range of models for neurological disorders, including epilepsy and neurodegenerative diseases. This technical guide provides a comprehensive review of the key preclinical findings, detailing the experimental methodologies, summarizing quantitative data, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action

SDZ 220-581 acts as a competitive antagonist at the glutamate binding site on the NMDA receptor.[1][2] By competing with the endogenous agonist glutamate, it prevents the opening of the ion channel, thereby inhibiting the influx of Ca2+ and Na+ ions. This modulation of glutamatergic neurotransmission is the primary mechanism underlying its pharmacological effects. The NMDA receptor is a crucial component of excitatory synaptic transmission and its overactivation is implicated in excitotoxicity, a key pathological process in various neurological conditions.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SDZ 220-581 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments involving SDZ 220-581 hydrochloride, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The following sections outline the mechanism of action, key in vivo models where this compound has been evaluated, and step-by-step experimental protocols.

Mechanism of Action

SDZ 220-581 acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] By blocking the binding of the excitatory neurotransmitter glutamate, SDZ 220-581 prevents the opening of the ion channel, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This action modulates synaptic plasticity and neuronal excitability. Overactivation of NMDA receptors is implicated in excitotoxic neuronal death, making competitive antagonists like SDZ 220-581 valuable tools for studying and potentially treating neurological disorders characterized by excessive glutamate activity.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with SDZ 220-581.

Table 1: Anticonvulsant Activity of SDZ 220-581

| Animal Model | Species | Administration Route | Effective Dose (ED₅₀) | Outcome |

| Maximal Electroshock Seizure (MES) | Mouse | Oral | < 3.2 mg/kg[3] | Protection against tonic hindlimb extension.[4][5] |

| Maximal Electroshock Seizure (MES) | Rat | Oral | 10 mg/kg | Full protection against seizures.[5][6] |

Table 2: Neuroprotective Effects of SDZ 220-581

| Animal Model | Species | Administration Route | Dosage | Outcome |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Intravenous (pre-occlusion) | Not specified | 40-50% reduction in infarct size.[6] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Intravenous (1 hr post-occlusion) | Not specified | 20-30% reduction in infarct size.[6] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | Oral | ≥ 2 x 10 mg/kg | 20-30% protection.[6] |

| Quinolinic Acid-Induced Striatal Lesions | Rat | Intraperitoneal | 3-15 mg/kg | Reduction in lesion extent.[6] |

| Quinolinic Acid-Induced Striatal Lesions | Rat | Oral | 10-50 mg/kg | Reduction in lesion extent.[6] |

Table 3: Effects of SDZ 220-581 in a Model of Parkinson's Disease

| Animal Model | Species | Administration Route | Dosage | Outcome |

| Haloperidol-Induced Catalepsy | Rat | Intraperitoneal | 0.32-3.2 mg/kg | Dose- and time-dependent reduction in catalepsy.[7] |

Experimental Protocols

Maximal Electroshock Seizure (MES) Model

This model is used to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO/PEG300/Tween-80/saline mixture)[5]

-

Male OF-1 mice (18-26 g) or Sprague-Dawley rats (200-250 g)[8][9]

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[4]

-

Saline solution (0.9%)[4]

Procedure:

-

Animal Preparation: Acclimatize animals to the housing conditions for at least 3-5 days before the experiment.

-

Drug Administration: Prepare a solution of this compound in the chosen vehicle. Administer the compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses (e.g., 3.2-32 mg/kg for mice, p.o.).[4][10] Administer vehicle to the control group.

-

Seizure Induction: At the time of predicted peak effect of the drug (typically 30-60 minutes post-administration), apply a topical anesthetic to the corneas of the animal.[4]

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Deliver a suprathreshold electrical stimulus through the corneal electrodes. Typical parameters are 50 mA for 0.2 seconds in mice and 150 mA for 0.2 seconds in rats at a frequency of 60 Hz.[4][11]

-

Observation: Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension. The absence of this response is considered protection.[11]

-

Data Analysis: Record the number of animals protected in each treatment group. Calculate the percentage of protection and determine the median effective dose (ED₅₀) using a suitable statistical method like probit analysis.[11]

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

This model mimics ischemic stroke in humans and is used to assess the neuroprotective potential of test compounds.

Materials:

-

This compound

-

Vehicle

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane, pentobarbital sodium)[8]

-

Surgical instruments

-

Nylon monofilament suture (e.g., 4-0) with a blunted tip[12]

-

Laser Doppler flowmeter (for monitoring cerebral blood flow)[6]

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining[3]

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

-

Surgical Procedure:

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Insert a 4-0 nylon monofilament suture through an arteriotomy in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[12] A drop in cerebral blood flow monitored by laser Doppler will confirm occlusion.[6]

-

-

Drug Administration: Administer this compound intravenously (i.v.) or orally (p.o.) at the desired time point (before occlusion, during occlusion, or during reperfusion).[6]

-

Reperfusion: After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.[13]

-

Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including analgesics.

-

Infarct Volume Assessment: After a survival period (e.g., 24 or 48 hours), euthanize the animal and remove the brain.

-

Slice the brain into coronal sections and incubate with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted area will remain white.[3]

-

Data Analysis: Quantify the infarct volume using image analysis software and compare the infarct sizes between treatment and control groups.

Quinolinic Acid-Induced Striatal Lesions

This model is used to study excitotoxic neurodegeneration, particularly relevant to Huntington's disease.

Materials:

-

This compound

-

Vehicle

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic

-

Stereotaxic apparatus

-

Quinolinic acid solution

-

Hamilton syringe

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

-

Drug Administration: Administer this compound (i.p. or p.o.) at the desired doses.[6]

-

Stereotaxic Injection:

-

Drill a small hole in the skull over the target brain region (striatum).

-

Lower a microsyringe containing quinolinic acid to the stereotaxic coordinates for the striatum.

-

Infuse a specific amount of quinolinic acid (e.g., 45 nmol) into the striatum.[14]

-

-

Post-operative Care: Suture the scalp incision and allow the animal to recover.

-

Lesion Assessment: After a survival period (e.g., 7-14 days), euthanize the animal and perfuse the brain.

-

Process the brain for histological analysis (e.g., Nissl staining) to visualize the lesion.

-

Data Analysis: Quantify the lesion volume or perform cell counts in the striatum to compare the extent of neurodegeneration between groups.

Haloperidol-Induced Catalepsy

This model is used to screen compounds for potential anti-Parkinsonian activity.

Materials:

-

This compound

-

Vehicle

-

Male Sprague-Dawley rats (200-250 g)[9]

-

Catalepsy testing apparatus (e.g., a horizontal bar raised 9-10 cm from the surface)[9][16]

-

Stopwatch

Procedure:

-

Drug Administration: Administer this compound (i.p.) at the desired doses (e.g., 0.32-3.2 mg/kg).[7]

-

Induction of Catalepsy: At a specified time after administration of the test compound, inject haloperidol to induce catalepsy.

-

Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90 minutes), place the rat's forepaws on the horizontal bar.[9]

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 120 or 180 seconds) is typically used.[9][17]

-

Data Analysis: Compare the descent latencies between the SDZ 220-581-treated groups and the vehicle-treated control group. A significant reduction in descent latency indicates an anti-cataleptic effect.

References

- 1. Two distinct signaling pathways upregulate NMDA receptor responses via two distinct metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]

- 9. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. 2.10. Quinolinic acid striatal lesions and neural transplantation [bio-protocol.org]

- 15. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 16. youtube.com [youtube.com]

- 17. meliordiscovery.com [meliordiscovery.com]

Application Notes and Protocols for the Preparation of SDZ 220-581 Hydrochloride in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the preparation and administration of SDZ 220-581 hydrochloride for in vivo animal studies. This document is intended to serve as a comprehensive guide for researchers utilizing this potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist in their experimental workflows.

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes key quantitative information for this compound.

| Parameter | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈Cl₂NO₅P | [1] |

| Molecular Weight | 406.20 g/mol | [1] |

| NMDA Receptor Binding Affinity (pKi) | 7.7 | [2] |

| Solubility (DMSO) | 8.57 mg/mL (23.18 mM) - requires ultrasonic and warming | [2] |

| Solubility (Water) | < 0.1 mg/mL (insoluble) | [1] |

| Storage (Solid) | Powder: -20°C for 3 years; 4°C for 2 years | [2] |

| Storage (in DMSO) | -80°C for 2 years; -20°C for 1 year | [2] |

| In Vivo Effective Dose (Oral, Mice) | 3.2 - 32 mg/kg | [1][2] |

| In Vivo Effective Dose (IP, Rats) | 0.32 - 3.2 mg/kg | [3] |

Signaling Pathway of this compound

SDZ 220-581 is a competitive antagonist of the NMDA receptor. It exerts its effect by binding to the glutamate recognition site on the GluN2 subunit of the receptor, thereby preventing the binding of the endogenous agonist, glutamate. This action inhibits the opening of the ion channel, blocking the influx of Ca²⁺ and Na⁺ ions. The downstream signaling cascade, which is normally initiated by NMDA receptor activation and is crucial for synaptic plasticity, learning, and memory, is consequently inhibited.

Caption: Competitive antagonism of the NMDA receptor by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of this compound for common in vivo experimental routes.

Preparation of this compound for Oral Administration (Suspension)

Due to its low water solubility, a suspension is the recommended formulation for oral gavage.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water. Alternatively, a solution of 5% DMSO and 20% Cremophor EL in 0.9% saline has been used for other compounds and could be tested for suitability.

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Analytical balance

Protocol:

-

Calculate the required amount of drug: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder.

-

Prepare the vehicle: If not already prepared, dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Stir until fully dissolved.

-

Create the suspension:

-

Add a small amount of the vehicle to the weighed powder in a conical tube to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

-

For improved homogeneity, sonicate the suspension for 5-10 minutes.

-

-

Storage and Handling:

-

This suspension should be prepared fresh on the day of the experiment.

-

Store at room temperature and vortex thoroughly before each animal is dosed to ensure uniform suspension.

-

Preparation of this compound for Intraperitoneal (IP) Injection

Given the low aqueous solubility, a solution containing a co-solvent is necessary for IP administration.

Materials:

-

This compound powder

-

Vehicle: A common vehicle for poorly soluble compounds is a mixture of DMSO and a solubilizing agent in saline. A starting point could be 5-10% DMSO, 10-20% Solutol HS 15 (or Cremophor EL), and the remainder sterile saline (0.9% NaCl). Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. Vehicle toxicity controls are essential.

-

Sterile conical tubes (15 mL)

-

Vortex mixer

-

Sonicator

Protocol:

-

Calculate the required amount of drug: As described in the oral preparation protocol.

-

Weigh the compound: Accurately weigh the required amount of this compound.

-

Dissolve the compound:

-

Add the required volume of DMSO to the powder and vortex/sonicate until fully dissolved.

-

Add the Solutol HS 15 (or Cremophor EL) and vortex to mix.

-

Slowly add the sterile saline while vortexing to bring the solution to the final volume. Observe for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).

-

-

Sterilization: If necessary, the final solution can be sterile-filtered through a 0.22 µm syringe filter compatible with the solvents used.

-

Storage and Handling:

-

It is recommended to prepare this solution fresh on the day of use.

-

Store at room temperature and visually inspect for any precipitation before each injection.

-

Protocol for Oral Gavage in Mice

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)

-

Syringes (1 mL)

Procedure:

-

Animal Handling: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.

-

Positioning: Hold the mouse in a vertical position.

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.

-

-

Administration: Once the needle is in place, slowly administer the suspension.

-

Withdrawal: Gently remove the gavage needle.

-

Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol for Intraperitoneal (IP) Injection in Mice

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)

Procedure:

-

Animal Handling: Restrain the mouse by scruffing the neck and turning it onto its back, tilting the head downwards.

-

Injection Site: Locate the lower right quadrant of the abdomen. This avoids the cecum and urinary bladder.

-

Injection:

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure no fluid (urine or blood) is drawn back.

-

Slowly inject the solution.

-

-

Withdrawal: Remove the needle and return the mouse to its cage.

-

Monitoring: Observe the animal for any adverse reactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study investigating the effects of this compound.

Caption: A typical workflow for an in vivo study using this compound.

References

Application Notes and Protocols: SDZ 220-581 hydrochloride in the Mouse Maximal Electroshock (MES) Seizure Model

Audience: Researchers, scientists, and drug development professionals.

Introduction: SDZ 220-581 hydrochloride is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding with a high affinity (pKi of 7.7) to the NMDA recognition site.[1][2][3] It has demonstrated efficacy in rodent models of seizures, particularly the maximal electroshock seizure (MES) model, which is considered a valid model for generalized tonic-clonic seizures in humans.[2][4] This document provides detailed application notes and protocols for the use of this compound in the mouse MES model, including dose-response data and a comprehensive experimental workflow.

Quantitative Data: Dose-Response of this compound in the Mouse MES Model

The following table summarizes the reported doses of this compound and their efficacy in protecting against maximal electroshock-induced seizures in male OF-1 mice.[1][5][6] Administration was performed orally.

| Dose (mg/kg, p.o.) | Animal Model | Reported Efficacy |

| 3.2 | Male OF-1 mice (18-26 g) | Part of a dose-dependent protection against MES. |

| 10 | Male OF-1 mice (18-26 g) | Fully protects against MES.[3] |

| 32 | Male OF-1 mice (18-26 g) | Part of a dose-dependent protection against MES. |

Experimental Protocols

Maximal Electroshock Seizure (MES) Model Protocol for Evaluating this compound in Mice

This protocol outlines the procedure for inducing maximal electroshock seizures in mice to assess the anticonvulsant properties of this compound.

1. Animals:

-

Species: Mouse (e.g., male OF-1 or ICR).

-

Weight: 18-26 grams.

-

Acclimation: Animals should be acclimated to the housing conditions for at least 3-5 days prior to the experiment.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Materials and Equipment:

-

This compound.

-

Vehicle for drug administration (e.g., distilled water, saline).

-

Oral gavage needles.

-

Electroconvulsive shock device.

-

Corneal electrodes.

-

0.9% saline solution.

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).

-

Timer.

-

Observation chamber.

3. Experimental Procedure:

-

Drug Preparation and Administration:

-

Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3.2, 10, and 32 mg/kg).

-

Administer the prepared dose of this compound or vehicle (for the control group) orally (p.o.) to the mice. The time between administration and the induction of seizures should be consistent, typically at the time of peak effect.

-

-

Seizure Induction:

-

At the predetermined time point after drug administration (e.g., 60 minutes), proceed with seizure induction.

-

Apply a drop of topical anesthetic to each cornea of the mouse to minimize discomfort.

-

Moisten the corneal electrodes with 0.9% saline to ensure good electrical conductivity.

-

Gently place the corneal electrodes on the corneas of the mouse.

-

Deliver the electrical stimulus. For mice, a common setting is an alternating current of 50 mA at 60 Hz for a duration of 0.2 seconds.

-

-

Observation and Endpoint:

-

Immediately after the electrical stimulus, place the mouse in an observation chamber.

-

Observe the seizure behavior. The key endpoint for protection in the MES model is the abolition of the tonic hindlimb extension phase of the seizure.

-

A typical MES seizure consists of a tonic phase (flexion and extension of the limbs) followed by a clonic phase.

-

Record the presence or absence of the tonic hindlimb extension for each animal. An animal is considered protected if the tonic hindlimb extension is absent.

-

4. Data Analysis:

-

For each treatment group, calculate the percentage of animals protected from the tonic hindlimb extension.

-

Analyze the dose-response relationship to determine the effective dose (e.g., ED50).

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in the mouse maximal electroshock seizure model.

Caption: Workflow for MES seizure model with this compound.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a competitive antagonist at the NMDA receptor.

References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Application Notes and Protocols: SDZ 220-581 Hydrochloride in the Rat Haloperidol-Induced Catalepsy Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol, a typical antipsychotic agent, is a potent dopamine D2 receptor antagonist that reliably induces catalepsy in rodents.[1][2] This state of motor immobility serves as a widely utilized animal model for screening potential anti-parkinsonian drugs and investigating the extrapyramidal side effects of neuroleptics.[3][4] SDZ 220-581 hydrochloride is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[5] This document provides detailed application notes and protocols for utilizing this compound in the rat model of haloperidol-induced catalepsy, including quantitative data, experimental procedures, and visualizations of the relevant signaling pathways and workflows.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the duration of catalepsy induced by haloperidol in rats.

| Treatment Group | Dose (mg/kg) | Route of Administration | Time After Haloperidol (min) | Mean Catalepsy Duration (seconds) |

| Vehicle Control | - | i.p. | 60 | 180 (Max) |

| SDZ 220-581 | 0.32 | i.p. | 60 | ~120 |

| SDZ 220-581 | 1.0 | i.p. | 60 | ~60 |

| SDZ 220-581 | 3.2 | i.p. | 60 | ~30 |

Data extrapolated from Starr and Starr, 1996. The study demonstrated a dose-dependent reduction in the time spent in a cataleptic posture.[5]

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

This protocol describes the induction of catalepsy in rats using haloperidol, a standard method for creating a model of parkinsonian-like motor deficits.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g)

-

Haloperidol solution (1 mg/mL in saline with a drop of glacial acetic acid to aid dissolution)

-

Saline solution (0.9% NaCl)

-

Syringes and needles for subcutaneous (s.c.) injection

-

Animal scale

-

Catalepsy testing apparatus (horizontal bar)

Procedure:

-

Animal Acclimatization: Allow rats to acclimatize to the housing facility for at least one week before the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water.

-

Habituation: On the day of the experiment, bring the rats to the testing room at least 30 minutes before the start of the procedure to allow for habituation to the environment.

-

Drug Administration:

-

Weigh each rat to determine the correct dose of haloperidol.

-

Administer haloperidol at a dose of 1.0 mg/kg via subcutaneous (s.c.) injection.[5] A control group should receive an equivalent volume of saline.

-

-

Induction Period: Allow 30-60 minutes for the cataleptic effects of haloperidol to fully develop before beginning behavioral testing.[6]

-

Catalepsy Assessment (Bar Test):

-

Gently place the rat's forepaws on a horizontal bar (approximately 0.5-1 cm in diameter) raised 9-10 cm above the benchtop. The hind paws should remain on the bench.

-

Start a stopwatch immediately after placing the forepaws on the bar.

-

Measure the latency (in seconds) for the rat to remove both forepaws from the bar.

-

A cut-off time of 180 seconds is typically used. If the rat remains in the cataleptic posture for the entire duration, a score of 180 seconds is recorded.[3]

-

Perform measurements at various time points post-haloperidol injection (e.g., 60, 90, 120 minutes) to assess the time course of catalepsy.

-

Administration of this compound

This protocol details the administration of this compound to assess its potential to reverse haloperidol-induced catalepsy.

Materials:

-

Rats with haloperidol-induced catalepsy (from Protocol 1)

-

This compound solution (dissolved in saline or another appropriate vehicle)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Timing of Administration: this compound can be administered either before or after the induction of catalepsy with haloperidol. For reversal studies, administer this compound once catalepsy is established (e.g., 30-60 minutes after haloperidol).

-

Dose Preparation: Prepare fresh solutions of this compound on the day of the experiment. Doses ranging from 0.32 to 3.2 mg/kg have been shown to be effective.[5]

-

Drug Administration:

-

Weigh each rat to determine the correct dose of this compound.

-

Administer the selected dose of this compound via intraperitoneal (i.p.) injection.

-

-

Post-Treatment Assessment:

-

Assess catalepsy using the bar test (as described in Protocol 1) at multiple time points after this compound administration (e.g., 15, 30, 60, 90 minutes) to determine the onset and duration of its anti-cataleptic effect.

-

Visualizations

Signaling Pathway

Caption: Signaling pathway in haloperidol-induced catalepsy and its reversal by SDZ 220-581.

Experimental Workflow

Caption: Experimental workflow for assessing SDZ 220-581 in the haloperidol-induced catalepsy model.

References

- 1. LRRK2 mediates haloperidol-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haloperidol-induced catalepsy is mediated by postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 5. The competitive NMDA receptor antagonist SDZ 220-581 reverses haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: SDZ 220-581 Hydrochloride for Prepulse Inhibition (PPI) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 hydrochloride is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][2][3] Its ability to penetrate the blood-brain barrier allows for systemic administration in preclinical research.[4] Notably, SDZ 220-581 has been demonstrated to disrupt prepulse inhibition (PPI), a neurological process where a weaker prestimulus inhibits the startle reaction to a subsequent stronger stimulus.[4][5] Since deficits in PPI are observed in psychiatric disorders such as schizophrenia, SDZ 220-581 serves as a valuable pharmacological tool to model these deficits in animals and to investigate the underlying neurobiology and potential therapeutic interventions.[4][5]

These application notes provide a comprehensive overview of the use of this compound in PPI studies, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Mechanism of Action

SDZ 220-581 acts as a competitive antagonist at the glutamate recognition site of the NMDA receptor.[5] The NMDA receptor, a ligand-gated ion channel, is crucial for synaptic plasticity and neurotransmission. By blocking the binding of the endogenous agonist glutamate, SDZ 220-581 reduces the influx of calcium ions through the channel, thereby modulating neuronal excitability. This antagonism within specific neural circuits is believed to underlie its disruptive effect on sensorimotor gating, as measured by PPI.[5][6]

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of this compound on prepulse inhibition.

Table 1: Effects of this compound on Prepulse Inhibition in Rodents

| Species | Dose Range (mg/kg) | Route of Administration | Pretreatment Time | Key Findings | Reference |

| Rat | 2.5 | Subcutaneous (s.c.) | 30 minutes | Robustly reduced PPI.[5] | [5] |

| Rat | 2.5, 5.0 | Not specified | Not specified | Decreased PPI without affecting startle magnitude.[4] | [4] |

| Mouse | Not specified | Not specified | Not specified | Increased locomotion, with a more pronounced and prolonged effect in Sp4 hypomorphic mice.[7] | [7] |

Table 2: Reversal of this compound-Induced PPI Deficits

| Reversing Agent | Dose (mg/kg) | Animal Model | Key Findings | Reference |

| Clozapine | 5.0 | Rat | Blocked the gating deficits produced by SDZ 220-581.[4] | [4] |

| Haloperidol | 0.1 | Rat | Blocked the gating deficits produced by SDZ 220-581.[4] | [4] |

Experimental Protocols

Protocol 1: Assessment of Prepulse Inhibition Disruption by this compound in Rats

1. Materials:

-

This compound

-

Saline solution (0.9% NaCl)

-

Male Sprague-Dawley rats (250-300g)

-

Startle response system with a sound-attenuating chamber

-

Syringes and needles for subcutaneous injection

2. Procedure:

-

Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment. Handle the animals daily to minimize stress.

-

Drug Preparation: Dissolve this compound in saline to the desired concentration (e.g., 2.5 mg/ml).

-

Animal Groups: Randomly assign rats to two groups:

-

Control group: Saline injection (n=12)

-

Treatment group: this compound injection (2.5 mg/kg, s.c.) (n=12)

-

-

Drug Administration: Administer the respective treatments subcutaneously 30 minutes before placing the animals in the startle chambers.[5]

-

PPI Testing Session:

-

Place each rat in the startle chamber and allow for a 5-minute acclimation period with a background white noise of 65 dB.

-

The session consists of a series of trials, including:

-

Pulse-alone trials: A 120 dB, 40 ms burst of white noise.

-

Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 79, or 85 dB, 20 ms) is presented 100 ms before the 120 dB pulse.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Present trials in a pseudorandom order with a variable inter-trial interval (average 15 s).

-

-

Data Acquisition: Record the startle response (amplitude of the whole-body flinch) for each trial.

-

Data Analysis:

-

Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

-

Analyze the data using a two-way analysis of variance (ANOVA) with treatment as a between-subjects factor and prepulse intensity as a within-subjects factor.

-

Visualizations

Signaling Pathway

Caption: Mechanism of SDZ 220-581-induced PPI disruption.

Experimental Workflow

Caption: Workflow for a prepulse inhibition study.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Disruption of prepulse inhibition and increases in locomotor activity by competitive N-methyl-D-aspartate receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genecards.org [genecards.org]

- 7. Prolonged Ketamine Effects in Sp4 Hypomorphic Mice: Mimicking Phenotypes of Schizophrenia | PLOS One [journals.plos.org]

Application Notes and Protocols for Locomotor Activity Assays with SDZ 220-581 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting locomotor activity assays in rodents following the administration of SDZ 220-581 hydrochloride, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The provided information is intended to guide researchers in designing and executing experiments to assess the impact of this compound on spontaneous motor activity.

Introduction

This compound is a potent and selective competitive antagonist of the NMDA receptor, a key player in excitatory glutamatergic neurotransmission in the central nervous system. Blockade of NMDA receptors can lead to a range of behavioral effects, including alterations in locomotor activity.[1][2] Assaying locomotor activity is a fundamental method for characterizing the behavioral profile of NMDA receptor antagonists and is often used in preclinical models of neuropsychiatric disorders such as schizophrenia.[3] Administration of SDZ 220-581 has been shown to increase locomotor activity in rodents, producing a behavioral profile similar to that of other psychotomimetic noncompetitive antagonists like phencyclidine (PCP).[4][5]

Experimental Protocols

Protocol 1: Locomotor Activity Assessment in Mice

This protocol is adapted from studies investigating the effects of SDZ 220-581 on locomotor activity in both wildtype and genetically modified mouse models.[6]

1. Animals:

-

Adult male mice (e.g., C57BL/6J or specific transgenic lines).

-

House animals in a controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.

-

Allow animals to acclimate to the housing facility for at least one week prior to behavioral testing.

2. Apparatus:

-

Behavioral Pattern Monitor (BPM) or a video-tracking system with individual enclosures (e.g., 41 x 41 x 34 cm).[6]

-

The enclosures should be made of a non-reflective material (e.g., white plastic) to ensure accurate video tracking.[6]

-

A video camera should be mounted above the enclosures to record the animals' movement.[6]

3. Drug Preparation and Administration:

-

Dissolve this compound in sterile saline (0.9% NaCl).

-

Administer the drug via intraperitoneal (i.p.) injection at a volume of 5 ml/kg.[6]

-

A common dose used in mice is 10 mg/kg.[6]

-

For control groups, administer an equivalent volume of saline.

4. Experimental Procedure:

-

A within-subjects crossover design is recommended, with a washout period of at least one week between drug treatments.[6]

-

Immediately after injection, place each mouse individually into an enclosure.[6]

-

Record locomotor activity for a predefined period, typically 60 to 120 minutes.

-

The primary measure of locomotor activity is the total distance traveled, which can be analyzed in time blocks (e.g., 10-minute intervals) to assess the temporal profile of the drug's effect.[6]

-

Clean the enclosures thoroughly between each test session to remove any olfactory cues.[6]

5. Data Analysis:

-

Quantify the total distance traveled using the video-tracking software.

-

Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors.

-

Post-hoc tests can be used to compare specific group differences at different time points.[6]

Protocol 2: Locomotor Activity Assessment in Rats

This protocol is based on studies comparing the effects of various NMDA receptor antagonists, including SDZ 220-581, in rats.

1. Animals:

-

Adult male rats (e.g., Sprague-Dawley).

-

Follow standard housing and acclimatization procedures as described for mice.

2. Apparatus:

-

An open-field arena equipped with a video-tracking system.

-

The arena dimensions should be appropriate for rats (e.g., 100 x 100 cm).

3. Drug Preparation and Administration:

-

Prepare this compound in sterile saline.

-

Administer via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Effective doses in rats range from 0.5 mg/kg to 5.0 mg/kg.[4][7]

4. Experimental Procedure:

-

Allow a brief habituation period to the testing room before drug administration.

-

Administer the drug or saline and place the rat in the center of the open-field arena.

-

Record locomotor activity for 60 minutes.

-

Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

-

Some studies have noted that SDZ 220-581 can induce perseverative circling behavior, which can be quantified through path analysis.[5]

5. Data Analysis:

-

Analyze the collected data using ANOVA or t-tests, depending on the experimental design.

-

Compare the effects of different doses of SDZ 220-581 to establish a dose-response relationship.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on locomotor activity as reported in the literature.

| Animal Model | Drug & Dose | Administration Route | Key Findings | Reference |

| Wildtype and Sp4 Hypomorphic Mice | SDZ 220-581 (10 mg/kg) | i.p. | Increased locomotion in both genotypes. The effect was significantly more pronounced and prolonged in Sp4 hypomorphic mice. | [6] |